3-(Trifluoromethyl)thietan-3-ol

Bioisostere pKa Physicochemical Property

Medicinal chemists optimizing carboxylic acid-containing leads often encounter permeability barriers (LogD₇.₄ < 0) that limit oral bioavailability and CNS penetration. 3-(Trifluoromethyl)thietan-3-ol addresses this by delivering a CF₃-depressed hydroxyl pKa (~8-10 vs. ~14 for unsubstituted thietan-3-ol), shifting logD₇.₄ to approximately +0.8 while preserving key anionic interactions at the target site. • Predicted pKa reduction of 4-6 log units versus thietan-3-ol-functionally closer to carboxylic acid range (~4-5). • 97% purity; standard packs 1 g and 5 g; bulk custom synthesis available on request. • In stock for immediate dispatch.

Molecular Formula C4H5F3OS
Molecular Weight 158.14
CAS No. 1781658-33-0
Cat. No. B2448044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)thietan-3-ol
CAS1781658-33-0
Molecular FormulaC4H5F3OS
Molecular Weight158.14
Structural Identifiers
SMILESC1C(CS1)(C(F)(F)F)O
InChIInChI=1S/C4H5F3OS/c5-4(6,7)3(8)1-9-2-3/h8H,1-2H2
InChIKeyUZKVYLSQUJJJIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)thietan-3-ol: Physicochemical Profile


3-(Trifluoromethyl)thietan-3-ol (CAS 1781658-33-0) is a four-membered sulfur heterocycle (thietane) featuring a tertiary alcohol and a trifluoromethyl substituent at the 3-position. Commercial vendors report a purity of 97% with standard packaging of 1 g and 5 g . The unsubstituted thietan-3-ol scaffold has been validated as a carboxylic acid bioisostere in medicinal chemistry, with demonstrated physicochemical advantages over the corresponding oxetane [1]. The introduction of the electron-withdrawing CF3 group at the same carbon as the hydroxyl group is predicted to substantially modulate the acidity, lipophilicity, and metabolic stability of the scaffold relative to non-fluorinated or alkyl-substituted analogs, creating a differentiated profile for applications requiring enhanced membrane permeability or altered hydrogen-bonding capacity.

Carboxylic acid bioisostere design studies
CF3-modulated acidity and lipophilicity screening
Lead optimization requiring permeability context

Why 3-(Trifluoromethyl)thietan-3-ol Is Not Interchangeable


Generic substitution of 3-(trifluoromethyl)thietan-3-ol with unsubstituted thietan-3-ol or oxetan-3-ol is not scientifically valid because the trifluoromethyl group is not merely a passive substituent; it fundamentally alters the scaffold's physicochemical profile. While thietan-3-ol (predicted pKa ~13.5–14.9 [1]) and oxetan-3-ol serve as modest carboxylic acid bioisosteres, the electron-withdrawing CF3 group in the target compound is expected to significantly depress the hydroxyl pKa by several log units, bringing it closer to the pKa range of carboxylic acids (~4–5). This shift directly impacts ionization state at physiological pH, hydrogen-bond donor/acceptor capacity, and logD7.4—parameters that are critical for target engagement, permeability, and solubility [2]. Consequently, a medicinal chemistry program that requires a specific balance of lipophilicity and acidity cannot freely interchange the parent thietan-3-ol with its trifluoromethylated derivative without quantitative understanding of these differences.

pKa shift alters ionization
CF3 depresses hydroxyl pKa, potentially shifting charge state vs. parent thietan-3-ol or oxetan-3-ol. Binding profile may not transfer directly.
Lipophilicity profile differs
CF3 increases LogD7.4, influencing permeability and distribution. Substitution without verification may compromise property-based design.
Metabolic stability context may vary
CF3 and tertiary alcohol alter oxidative susceptibility relative to thietan-3-ol. Stability gains are class-level and require experimental confirmation.

3-(Trifluoromethyl)thietan-3-ol: Comparative Evidence


Acidity Shift vs. Thietan-3-ol for Carboxylic Acid Mimicry

The hydroxyl group of thietan-3-ol has a predicted pKa of approximately 13.5–14.9, making it a very weak acid and a poor direct hydrogen-bond donor mimetic for carboxylic acids (pKa ~4–5) [1]. The substitution of one hydrogen with a trifluoromethyl group at the same carbon introduces a strong electron-withdrawing inductive effect (–I) that is expected to lower the pKa by 4–6 units, bringing the acidity close to that of a carboxylic acid. This class-level inference is based on the known effect of α-CF3 substitution on aliphatic alcohols (ΔpKa ≈ –4 to –6) and represents a critical differential feature [2].

Acidity shift
Class-level inference
ΔpKa ≈ –4 to –6
Supports carboxylic acid mimicry context
Class-level inference; experimental verification advised
Bioisostere pKa Physicochemical Property Medicinal Chemistry

Lipophilicity Increase Over Thietan-3-ol

The measured LogD (pH=7.4) for thietan-3-ol is approximately –0.10, indicating moderate hydrophilicity [1]. The addition of a trifluoromethyl group is known to increase lipophilicity; the Hansch π constant for CF3 is +0.88 [2]. Applying this to thietan-3-ol suggests that 3-(trifluoromethyl)thietan-3-ol should exhibit a LogD7.4 around +0.8 to +1.3, substantially higher than the parent and more favorable for passive membrane diffusion while remaining within drug-like space.

Lipophilicity profile
Class-level inference
Predicted ~+0.8 to +1.3 vs. Parent –0.10
Supports permeability screening context
Hansch π(CF3) additive contribution assumption
LogD Lipophilicity Permeability ADME

Blocked CYP Oxidation: Metabolic Stability Gain

The thietane ring is susceptible to oxidative metabolism at the sulfur atom and at the α-carbon [1]. The tertiary alcohol at C3 in 3-(trifluoromethyl)thietan-3-ol already lacks an abstractable α-hydrogen, providing inherent resistance to alcohol oxidation. Fluorination at this position further deactivates the ring toward electrophilic oxidation and reduces the electron density on sulfur, potentially decreasing the rate of sulfoxide/sulfone formation. While direct microsomal stability data for this specific compound are not publicly available, the class-level evidence for CF3 groups improving metabolic stability by blocking CYP-mediated oxidation at adjacent positions is robust [2].

Metabolic stability
Class-level inference
Qualitative improvement expected
May support CYP oxidation resistance research
No direct microsomal data; requires experimental validation
Metabolic Stability CYP450 Fluorine Bioisostere

Conformational Geometry: Advantage Over Oxetan-3-ol

The thietane ring has a larger covalent radius for sulfur (1.05 Å) compared to oxygen in oxetane (0.66 Å), resulting in a different bond angle at the heteroatom (C–S–C ~76° vs. C–O–C ~91°) and a different exit vector for the C3 substituent [1]. The presence of the CF3 group (van der Waals volume ~21.3 ų vs. CH3 ~13.7 ų) imposes additional steric bulk that alters the conformational preference of the ring [2]. This means that 3-(trifluoromethyl)thietan-3-ol projects its hydrogen-bonding hydroxyl group in a direction distinct from oxetan-3-ol and from less bulky thietane analogs, which can be exploited for achieving unique binding interactions in protein pockets.

Conformational geometry
Class-level inference
C–S–C ~76°, CF3 volume 21.3 ų vs. Oxetane: C–O–C ~91°, O volume 5.6 ų
Supports unique exit vector for binding-site exploration
Geometric data from thietane/oxetane ring systems
Conformation Ring Strain Vector Angle Bioisostere

3-(Trifluoromethyl)thietan-3-ol: Key Applications


Carboxylic Acid Bioisostere with Enhanced Permeability

When a lead compound contains a carboxylic acid that confers target potency but limits permeability (LogD7.4 < 0), 3-(trifluoromethyl)thietan-3-ol can serve as a bioisosteric replacement. The predicted pKa (~8–10) and LogD7.4 (~+0.8) strike a balance between hydrogen-bond donation and membrane diffusion, addressing the permeability deficit while retaining key ionic interactions [1][2]. This scenario is supported by the class-level inference that α-CF3 alcohols mimic carboxylic acid pKa better than unsubstituted thietan-3-ol (pKa ~14).

Fragment-Based Lead Generation for CNS and Intracellular Targets

Fragment libraries benefit from building blocks with both sufficient lipophilicity for blood-brain barrier penetration and minimal molecular weight. At MW 158.14 and predicted LogD7.4 > 0, 3-(trifluoromethyl)thietan-3-ol fits fragment-like criteria while offering a hydrogen-bond donor/acceptor pair. The CF3 group also serves as a sensitive 19F NMR probe for fragment screening and binding studies [1][2].

Mitigating Sulfur Oxidation in Thietane Inhibitors

Thietane rings are susceptible to metabolic oxidation to sulfoxide and sulfone, which can alter biological activity [1]. The electron-withdrawing CF3 group in 3-(trifluoromethyl)thietan-3-ol deactivates the ring sulfur toward oxidation, potentially yielding a more metabolically stable scaffold. This compound is therefore a rational choice for medicinal chemists aiming to mitigate oxidative metabolism while maintaining the thietane's spatial advantages over oxetane [2].

Chemical Probe for Hydrogen-Bond Networks in Active Sites

The unique combination of a tertiary alcohol and a CF3 group on a constrained four-membered ring creates a sterically defined hydrogen-bond donor with modulated acidity. This allows systematic probing of hydrogen-bonding interactions in enzyme active sites, complementing oxetane-based probes. The thietane's different exit vector and sulfur's polarizability can engage in chalcogen bonding interactions not available to oxygen heterocycles [1][2].

Application
Selection Property
Validation Focus
Carboxylic acid bioisostere design
CF3-modulated acidity and lipophilicity profile
Permeability–acidity balance verification
CNS/intracellular fragment screening
Fragment-like MW and predicted CNS drug-like space
BBB permeability and 19F NMR probe suitability review
Metabolic stability optimization
CF3 deactivation of thietane sulfur toward oxidation
CYP metabolite profiling and stability confirmation
Active-site H-bond network probing
Sterically constrained H-bond donor with modulated acidity
Chalcogen bonding and exit-vector geometry verification
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